molecular formula C10H7BrClN B6165076 8-bromo-6-chloro-2-methylquinoline CAS No. 1515827-89-0

8-bromo-6-chloro-2-methylquinoline

Cat. No.: B6165076
CAS No.: 1515827-89-0
M. Wt: 256.5
InChI Key:
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Description

8-Bromo-6-chloro-2-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and a methyl group on the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloro-2-methylquinoline typically involves the halogenation of 2-methylquinoline. One common method is the bromination of 6-chloro-2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted quinolines .

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2-methylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison: 8-Bromo-6-chloro-2-methylquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties or electronic characteristics, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

1515827-89-0

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

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